molecular formula C13H19N B7883399 1-(2-Methylbenzyl)piperidine

1-(2-Methylbenzyl)piperidine

Cat. No.: B7883399
M. Wt: 189.30 g/mol
InChI Key: GPLJJBAMPGXWHY-UHFFFAOYSA-N
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Description

1-(2-Methylbenzyl)piperidine is an organic compound belonging to the class of piperidines, which are heterocyclic amines. This compound features a piperidine ring substituted with a 2-methylbenzyl group. Piperidines are known for their presence in various pharmaceuticals and natural products, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylbenzyl)piperidine can be synthesized through several methods. One common approach involves the reaction of 2-methylbenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylbenzyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(2-Methylbenzyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and modulating their activity. This interaction can influence various cellular processes, leading to its observed effects . The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

1-(2-Methylbenzyl)piperidine can be compared with other piperidine derivatives:

Uniqueness: this compound is unique due to the presence of the 2-methylbenzyl group, which imparts specific chemical and biological properties. This substitution can influence its reactivity, binding affinity, and overall pharmacological profile .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes. Ongoing studies continue to explore its potential, contributing to advancements in various fields.

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-12-7-3-4-8-13(12)11-14-9-5-2-6-10-14/h3-4,7-8H,2,5-6,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLJJBAMPGXWHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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